Parp1-IN-6

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

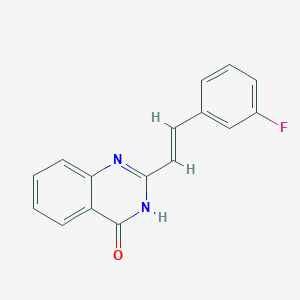

2-[(E)-2-(3-fluorophenyl)ethenyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-12-5-3-4-11(10-12)8-9-15-18-14-7-2-1-6-13(14)16(20)19-15/h1-10H,(H,18,19,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGIVIZXCYOWBK-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dual-Action Inhibitor Parp1-IN-6: A Technical Guide to its Tubulin and PARP1 Targeting Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Parp1-IN-6, a novel small molecule inhibitor demonstrating dual activity against both tubulin polymerization and Poly(ADP-ribose) polymerase-1 (PARP1). This document collates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

Core Quantitative Data

This compound has been identified as a potent dual inhibitor, with its efficacy demonstrated across enzymatic and cellular assays. The following tables summarize the key quantitative findings from the foundational study by Zheng et al. (2021).[1][2]

| Target | IC50 (µM) | Positive Control | Control IC50 (µM) |

| Tubulin Polymerization | 0.94 ± 0.3 | Colchicine | 2 ± 0.4 |

| PARP-1 | 0.48 ± 0.1 | PJ34 | 0.51 ± 0.1 |

| Table 1: In Vitro Inhibitory Activity of this compound (TP-3) against Tubulin and PARP-1. Data sourced from Zheng et al., 2021.[1] |

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 0.21 ± 0.05 |

| MCF-7 | Breast Cancer | 0.32 ± 0.07 |

| HepG2 | Liver Cancer | 0.28 ± 0.06 |

| A2780 | Ovarian Cancer | 0.19 ± 0.04 |

| HeLa | Cervical Cancer | 0.25 ± 0.05 |

| Table 2: Antiproliferative Activity of this compound (TP-3) against various human cancer cell lines. Data sourced from Zheng et al., 2021.[2] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism. By inhibiting tubulin polymerization, it disrupts the formation and dynamics of the microtubule network, which is crucial for cell division, leading to a G2/M phase cell cycle arrest. Simultaneously, its inhibition of PARP1 compromises the DNA damage repair (DDR) pathway, specifically the base excision repair (BER) of single-strand breaks (SSBs). Unrepaired SSBs can convert into more lethal double-strand breaks (DSBs) during replication, which, in conjunction with the mitotic arrest, triggers apoptosis.

The inhibition of PARP1 is critical in the context of DNA repair. PARP1 acts as a sensor for DNA single-strand breaks. Upon detection, it synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, which recruits other DNA repair factors. By inhibiting this process, this compound enhances the cytotoxic effects of the induced mitotic arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

-

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound) and controls (e.g., colchicine)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature (37°C)

-

-

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (colchicine).

-

Initiate the polymerization by adding the tubulin-GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance values over time. The IC50 value is calculated from the dose-response curve of the polymerization rate or the final absorbance.

-

PARP-1 Enzymatic Assay

This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

Activated DNA (e.g., salmon sperm DNA)

-

Assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Biotinylated NAD+

-

Test compound (this compound) and controls (e.g., PJ34)

-

Streptavidin-coated 96-well plate

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

-

-

Procedure:

-

Coat a streptavidin-coated 96-well plate with histone H1 and wash to remove unbound histones.

-

In a separate reaction plate, prepare the reaction mixture containing assay buffer, activated DNA, and the PARP-1 enzyme.

-

Add the test compound at various concentrations to the reaction wells. Include vehicle and positive controls.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Transfer the reaction mixtures to the histone-coated plate and incubate to allow the biotinylated PAR chains to bind to the histones.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the plate and add TMB substrate.

-

After color development, add the stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the IC50 value from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the inhibitor.

-

Materials:

-

Human cancer cell line

-

6-well cell culture plates

-

Test compound (this compound)

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Human cancer cell line

-

6-well cell culture plates

-

Test compound (this compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Experimental and Logical Workflow Visualization

The evaluation of a dual-targeting inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cellular and mechanistic studies.

References

Parp1-IN-6: A Dual Inhibitor of PARP-1 and Tubulin for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parp1-IN-6, also referred to as TP-3, is a novel small molecule that demonstrates a dual inhibitory mechanism against two critical targets in oncology: Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin. By simultaneously disrupting DNA damage repair pathways and microtubule dynamics, this compound presents a promising multi-pronged approach to cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data. The discovery of this compound was facilitated by a modern drug discovery workflow, beginning with structure-based virtual screening and culminating in biological evaluation.

Chemical Properties and Structure

This compound is a synthetic compound with a quinazolinone core structure. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (E)-2-(2-(3-fluorostyryl)quinazolin-4(3H)-one) |

| CAS Number | 1654735-36-0 |

| Molecular Formula | C₁₆H₁₁FN₂O |

| Molecular Weight | 266.27 g/mol |

| SMILES | O=C1C2=CC=CC=C2N=C(/C=C/C3=CC(F)=CC=C3)N1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Quantitative Biological Data

This compound has been evaluated for its inhibitory activity against both PARP-1 and tubulin, as well as its cytotoxic effects on various human cancer cell lines. The key quantitative data are presented below for easy comparison.

Table 2.1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (µM) | Reference |

| PARP-1 | 0.48 | [1] |

| Tubulin | 0.94 | [1] |

Table 2.2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 1.3 | [2] |

| HepG2 | Liver Cancer | 0.9 | [2] |

| SK-OV-3 | Ovarian Cancer | 1.7 | [2] |

| MCF-10A | Non-cancerous breast epithelial | > 10 | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism of action that targets two distinct but crucial cellular processes: DNA repair and cell division.

-

PARP-1 Inhibition and DNA Damage Response: PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP-1 by this compound prevents the repair of these SSBs. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination, this accumulation of DSBs leads to cell death through a process known as synthetic lethality.

-

Tubulin Inhibition and Microtubule Dynamics: Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This compound inhibits tubulin polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.

The synergistic effect of these two mechanisms is a powerful strategy for cancer treatment. By simultaneously creating DNA damage and preventing the cell from dividing, this compound can effectively induce cancer cell death while showing lower toxicity to normal cells.

Experimental Workflow for Discovery

The discovery of this compound was a result of a systematic, computer-aided drug design and discovery process. This workflow enabled the efficient identification of a novel compound with the desired dual-activity profile.

Experimental Protocols

The following are representative, detailed protocols for the key in vitro assays used to characterize the activity of this compound.

PARP-1 Enzymatic Assay (Fluorometric)

This assay measures the activity of PARP-1 by detecting the consumption of its substrate, NAD⁺.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

β-NAD⁺ solution (50 mM stock)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Nicotinamidase

-

Fluorescent developer reagent

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a 5X working solution of the test inhibitor (this compound) by diluting it in PARP Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

-

Prepare a 5X working solution of β-NAD⁺ (e.g., 2.5 mM for a final concentration of 0.5 mM) in PARP Assay Buffer.

-

Prepare a 5X working solution of recombinant PARP-1 enzyme (e.g., 10 ng/µL for a final of 50 ng per reaction) and activated DNA in PARP Assay Buffer.

-

In a 96-well plate, add 10 µL of the 5X inhibitor solution to the appropriate wells. For control wells, add 10 µL of PARP Assay Buffer with the same percentage of DMSO.

-

Add 20 µL of the PARP-1 enzyme/activated DNA mixture to all wells.

-

Initiate the reaction by adding 20 µL of the 5X β-NAD⁺ solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and develop the signal by adding nicotinamidase and the developer reagent according to the manufacturer's instructions.

-

Incubate for an additional 15-30 minutes at room temperature, protected from light.

-

Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

-

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of this compound on the polymerization of tubulin into microtubules.

-

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole)

-

This compound (or other test compounds) dissolved in DMSO

-

Paclitaxel (positive control for polymerization) and Nocodazole (positive control for depolymerization)

-

96-well black microplate

-

Fluorescence plate reader with temperature control

-

-

Procedure:

-

Resuspend the purified tubulin in ice-cold Tubulin Polymerization Assay Buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a reaction mixture containing Tubulin Polymerization Assay Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Add DAPI to the reaction mixture to a final concentration of approximately 6.3 µM.

-

Add the test compound (this compound) or controls at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.

-

Add the tubulin solution to the reaction mixture and immediately transfer the final mixture to the wells of the 96-well plate.

-

Place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

The IC₅₀ value is determined by comparing the extent of polymerization at the end of the assay in the presence of different concentrations of this compound to the control.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.

-

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2, SK-OV-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

96-well clear cell culture plates

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

This compound is a promising dual-action anticancer agent identified through a modern, structure-based drug discovery approach. Its ability to concurrently inhibit PARP-1 and tubulin provides a powerful synergistic mechanism for inducing cancer cell death. The data summarized herein, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of oncology and drug development who are interested in exploring the therapeutic potential of this and similar multi-targeting compounds. Further preclinical and in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound as a potential clinical candidate.

References

Discovery and Synthesis of Parp1-IN-6: A Dual Inhibitor of Tubulin and PARP-1

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Parp1-IN-6 has emerged as a significant small molecule inhibitor displaying dual activity against both tubulin polymerization and poly(ADP-ribose) polymerase-1 (PARP-1). This dual-action mechanism presents a promising avenue for cancer therapy by concurrently targeting cytoskeleton integrity and DNA damage repair pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The development of inhibitors that can modulate multiple cancer-relevant targets is a growing area of interest in oncology drug discovery. This compound was identified through a structure-based pharmacophore modeling and virtual screening approach as a potent dual inhibitor of tubulin and PARP-1.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, crucial for repairing single-strand DNA breaks. Its inhibition can lead to the accumulation of DNA damage and synthetic lethality in cancer cells with deficient homologous recombination repair pathways.[2] Tubulin is the subunit protein of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics by tubulin inhibitors can lead to mitotic arrest and apoptosis.[3] The dual inhibition of both these targets by this compound suggests a synergistic antitumor effect.

Discovery of this compound

The discovery of this compound was detailed by Zheng L, et al. in the Journal of Medicinal Chemistry in 2021. The process involved a multi-step virtual screening cascade of a large compound library, followed by molecular docking studies to identify potential dual inhibitors of tubulin and PARP-1. Promising candidates were then synthesized and subjected to biological evaluation, leading to the identification of this compound as a lead compound with potent inhibitory activity against both targets.

Synthesis of this compound

The chemical synthesis of this compound, chemically named 3-(4-(4-methoxybenzyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, is a multi-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-methyl-1,3,4-thiadiazol-2-amine. A mixture of thiosemicarbazide and acetic anhydride is heated under reflux. The resulting solid is then collected by filtration, washed, and dried to yield the intermediate product.

Step 2: Synthesis of 3-(4-(4-methoxybenzyl)piperazin-1-yl)benzoic acid. To a solution of 3-bromobenzoic acid and 1-(4-methoxybenzyl)piperazine in a suitable solvent such as dimethylformamide (DMF), a palladium catalyst and a phosphine ligand are added. The reaction mixture is heated under an inert atmosphere. After completion, the product is extracted and purified.

Step 3: Synthesis of this compound. 3-(4-(4-methoxybenzyl)piperazin-1-yl)benzoic acid is activated with a coupling agent such as HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. To this activated acid, 5-methyl-1,3,4-thiadiazol-2-amine is added, and the reaction is stirred at room temperature. The final product, this compound, is then purified by column chromatography.

Biological Activity and Evaluation

This compound has been demonstrated to be a potent inhibitor of both tubulin polymerization and PARP-1 enzymatic activity. Its biological effects have been characterized through a series of in vitro assays.

Quantitative Data Summary

The inhibitory activities and cytotoxic effects of this compound are summarized in the tables below.

| Target | IC50 (μM) | Assay Type | Reference |

| Tubulin Polymerization | 0.94 | Fluorescence-based assay | [1] |

| PARP-1 | 0.48 | Chemiluminescent assay | [1] |

Table 1: In vitro inhibitory activity of this compound.

| Cell Line | Cancer Type | IC50 (μM) | Assay Type | Reference |

| HeLa | Cervical Cancer | 1.5 | MTT Assay | [1] |

| A549 | Lung Cancer | 1.2 | MTT Assay | [1] |

| MCF-7 | Breast Cancer | 1.8 | MTT Assay | [1] |

Table 2: Cytotoxicity of this compound against various cancer cell lines.

Experimental Protocols

A fluorescence-based tubulin polymerization assay is used to determine the effect of this compound on microtubule formation.[1][4]

-

Principle: The assay measures the fluorescence enhancement upon the incorporation of a fluorescent reporter into microtubules as polymerization occurs.

-

Procedure:

-

Purified tubulin is incubated in a polymerization buffer containing GTP and a fluorescent reporter dye.

-

This compound at various concentrations is added to the tubulin solution.

-

The mixture is transferred to a pre-warmed 96-well plate.

-

Tubulin polymerization is initiated by incubating the plate at 37°C.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The IC50 value is calculated by plotting the inhibition of tubulin polymerization against the concentration of this compound.

-

A chemiluminescent assay is employed to measure the inhibitory effect of this compound on PARP-1 enzymatic activity.[1]

-

Principle: This assay quantifies the incorporation of biotinylated ADP-ribose from biotinylated NAD+ onto histone proteins, which are coated on a 96-well plate.

-

Procedure:

-

Histone-coated wells of a 96-well plate are rehydrated.

-

Recombinant PARP-1 enzyme is added to the wells along with a reaction buffer containing biotinylated NAD+ and activated DNA.

-

This compound at various concentrations is added to the reaction mixture.

-

The plate is incubated to allow the PARP-1 reaction to proceed.

-

The wells are washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.

-

After another wash, a chemiluminescent substrate is added, and the signal is measured using a luminometer.

-

The IC50 value is determined from the dose-response curve.

-

The cytotoxic effect of this compound on cancer cells is assessed using the MTT assay.[5]

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

-

Mechanism of Action and Signaling Pathways

The dual inhibitory activity of this compound impacts two critical cellular processes: cell division and DNA repair.

Inhibition of Tubulin Polymerization and Mitotic Arrest

By binding to tubulin, this compound disrupts the dynamic instability of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Inhibition of PARP-1 and DNA Damage Accumulation

This compound inhibits the catalytic activity of PARP-1, preventing the repair of single-strand DNA breaks. These unrepaired breaks can lead to the formation of double-strand breaks during DNA replication, which are highly cytotoxic, particularly in cancer cells with compromised DNA repair mechanisms.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]

Parp1-IN-6: A Dual-Targeting Inhibitor for Oncology Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parp1-IN-6 has emerged as a promising preclinical candidate in oncology, exhibiting a novel dual-targeting mechanism of action by inhibiting both Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin polymerization. This dual activity positions this compound as a potential therapeutic agent capable of simultaneously disrupting DNA damage repair pathways and inducing mitotic catastrophe in cancer cells. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols for its evaluation, and visualizations of the targeted signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the advancement of novel cancer therapeutics.

Introduction

The development of targeted therapies has revolutionized the landscape of cancer treatment. Poly(ADP-ribose) polymerase (PARP) inhibitors have gained significant traction, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. PARP-1 is a key enzyme in the base excision repair pathway, and its inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted to cytotoxic double-strand breaks during replication.[1][2]

Concurrently, agents that target microtubule dynamics, such as taxanes and vinca alkaloids, have been mainstays in chemotherapy for decades. These drugs disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3][4]

This compound (also referred to as TP-3 in the primary literature) is a novel small molecule inhibitor that uniquely combines the functionalities of both a PARP-1 inhibitor and a tubulin polymerization inhibitor. This dual mechanism of action suggests a potential for synergistic antitumor activity and the ability to overcome resistance mechanisms associated with single-agent therapies.

Mechanism of Action

This compound exerts its anticancer effects through a dual-pronged attack on critical cellular processes:

-

PARP-1 Inhibition: By binding to the catalytic domain of PARP-1, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of single-strand DNA breaks.[1] This inhibition leads to an accumulation of unrepaired DNA damage, which is particularly cytotoxic to cancer cells with underlying DNA repair defects.

-

Tubulin Polymerization Inhibition: this compound also binds to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of a functional mitotic spindle during cell division.[3] The resulting mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.

The combined effect of these two mechanisms is a potent induction of synthetic lethality and mitotic catastrophe in cancer cells.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from the foundational research on this compound.

Table 1: In Vitro Enzymatic and Antiproliferative Activity of this compound

| Target/Cell Line | Assay Type | IC50 / GI50 (µM) |

| PARP-1 | Enzymatic Assay | 0.48 |

| Tubulin | Polymerization Assay | 0.94 |

| MDA-MB-231 (Breast) | Cell Viability (MTT) | Data not available |

| HepG2 (Liver) | Cell Viability (MTT) | Data not available |

| A549 (Lung) | Cell Viability (MTT) | Data not available |

| HeLa (Cervical) | Cell Viability (MTT) | Data not available |

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Treatment Group | Tumor Growth Inhibition (%) |

| Nude Mice | MDA-MB-231 Xenograft | This compound | Data not available |

| Nude Mice | MDA-MB-231 Xenograft | Vehicle Control | 0 |

Note: Specific quantitative data for antiproliferative activity and in vivo tumor growth inhibition are not available in the provided search results. The tables are structured to be populated with such data upon accessing the full research article.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The dual-targeting nature of this compound impacts two distinct but crucial cellular signaling pathways.

Experimental Workflow

The discovery and preclinical evaluation of this compound involved a multi-step workflow, from computational screening to in vivo validation.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound. These are based on standard methodologies and should be adapted based on the specific details provided in the primary research publication.

PARP-1 Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP-1. A common method is a chemiluminescent assay.[5]

-

Materials:

-

96-well plate coated with histone proteins

-

Purified recombinant human PARP-1 enzyme

-

Activated DNA template

-

Biotinylated NAD+

-

PARP assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

This compound at various concentrations

-

-

Procedure:

-

To the histone-coated wells, add the PARP assay buffer, activated DNA, and biotinylated NAD+.

-

Add varying concentrations of this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

Incubate the plate at 37°C for 1 hour to allow for the PARylation reaction.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Tubulin Polymerization Assay

This assay assesses the effect of this compound on the in vitro polymerization of tubulin.[6]

-

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

-

GTP

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound at various concentrations

-

96-well plate

-

Spectrophotometer or fluorometer capable of kinetic reads at 37°C

-

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter dye.

-

Add varying concentrations of this compound or vehicle control to the wells of a pre-chilled 96-well plate.

-

Add the tubulin protein to the reaction mixture and then dispense the mixture into the wells of the 96-well plate.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Measure the increase in absorbance or fluorescence over time (e.g., every 30 seconds for 60 minutes).

-

The rate of polymerization is determined from the slope of the kinetic curve.

-

Calculate the percent inhibition of polymerization and determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[7][8][9][10][11]

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HepG2, A549, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

-

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of this compound's antitumor efficacy in a mouse model.[12][13][14]

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MDA-MB-231 breast cancer cells

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject MDA-MB-231 cells (typically mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Calculate the tumor growth inhibition for the treatment group compared to the control group.

-

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy in oncology due to its dual inhibition of PARP-1 and tubulin. The preclinical data, although still emerging, suggest potent antitumor activity. The ability to simultaneously target DNA repair and microtubule dynamics may offer a significant advantage in overcoming drug resistance and improving therapeutic outcomes.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:

-

Comprehensive in vivo studies in a broader range of cancer models, including those resistant to conventional therapies.

-

Investigation of potential synergistic effects with other anticancer agents, such as immunotherapy or other targeted therapies.

-

Detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.

-

Identification of predictive biomarkers to select patient populations most likely to respond to this compound therapy.

References

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]

- 4. The Tubulin Code in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Tubulin polymerization assay [bio-protocol.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 13. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

An In-depth Technical Guide to PARP Trapping

This guide provides a detailed exploration of the concept of Poly(ADP-ribose) Polymerase (PARP) trapping, a critical mechanism of action for a class of cancer therapeutics known as PARP inhibitors (PARPis). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular biology, experimental validation, and therapeutic implications of this phenomenon.

The Core Concept: Beyond Catalytic Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting an SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other recruited proteins.[1][3] This process, known as PARylation, serves two main purposes: it acts as a scaffold to recruit other DNA repair factors and, through auto-PARylation, the accumulation of negative charges causes PARP1 to dissociate from the DNA, allowing the repair machinery to access the break.[4][5]

Initially, PARP inhibitors were thought to exert their therapeutic effect solely by inhibiting this catalytic activity.[6] By blocking PAR synthesis, SSBs would go unrepaired, leading to the collapse of replication forks during S-phase and the formation of more cytotoxic double-strand breaks (DSBs).[7] In cancer cells with pre-existing defects in DSB repair, particularly through homologous recombination (HR) deficiency (e.g., those with BRCA1 or BRCA2 mutations), this accumulation of DSBs leads to cell death—a concept known as synthetic lethality.[7][8][9]

However, emerging evidence has revealed a more potent mechanism of action: PARP trapping .[6][10] This phenomenon occurs when a PARP inhibitor binds to the PARP enzyme (PARP1 or PARP2) that is already associated with DNA at a damage site. The resulting PARP-inhibitor-DNA complex is stabilized, effectively "trapping" or "poisoning" the enzyme on the DNA.[10][11] This trapped complex is a significant physical impediment to DNA replication and transcription, leading to stalled replication forks, subsequent fork collapse, and the generation of DSBs.[8][12][13] The cytotoxicity of these trapped complexes is considered to be greater than that of unrepaired SSBs alone.[11]

Potency of PARP Trapping vs. Catalytic Inhibition

The following table summarizes the relative catalytic inhibition and PARP trapping potencies of several clinically relevant PARP inhibitors. The ranking highlights that trapping efficiency is a distinct and more predictive measure of a drug's anticancer activity.

| PARP Inhibitor | Relative Catalytic Inhibition Potency (IC50) | Relative PARP Trapping Potency |

| Talazoparib | Very High | Exceptional (>100-fold > Olaparib) |

| Niraparib | High | High |

| Olaparib | High | High |

| Rucaparib | High | High |

| Veliparib | High | Low |

Visualizing the Mechanism and Consequences

To understand the complex biological processes involved, the following diagrams illustrate the core mechanism, the downstream signaling consequences, and a typical experimental workflow.

Figure 1: The normal PARP1 catalytic cycle versus the PARP trapping mechanism.

Figure 2: Signaling pathway of synthetic lethality induced by PARP trapping.

Figure 3: Experimental workflow for measuring PARP trapping via chromatin fractionation.

Experimental Protocols for Measuring PARP Trapping

Validating and quantifying PARP trapping is essential for both preclinical research and clinical biomarker studies. The two most common methods are chromatin fractionation followed by immunoblotting, and in situ immunofluorescence.

This biochemical method provides a quantitative measure of the amount of PARP1 tightly bound to chromatin.

-

Principle: Cells are lysed and subjected to differential centrifugation to separate soluble nuclear proteins from the insoluble chromatin-bound protein fraction. An increase in the amount of PARP1 in the chromatin fraction of drug-treated cells compared to controls indicates trapping.[4]

-

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeyA8, DLD1) to achieve 70-80% confluency. Treat with the desired concentrations of PARP inhibitor and/or a DNA damaging agent like methyl methanesulfonate (MMS) for a specified time (e.g., 4 hours).[4] Include an untreated control.

-

Cell Lysis and Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Perform subcellular protein fractionation using a commercial kit (e.g., Thermo Scientific Cat. No. 78840) according to the manufacturer's protocol.[4] It is critical to include the PARP inhibitor in all fractionation buffers to minimize the dissociation of the trapped complex.[4]

-

The procedure typically involves sequential lysis steps to first remove cytoplasmic proteins, then soluble nuclear proteins, leaving an insoluble pellet containing chromatin-bound proteins.

-

-

Sample Preparation:

-

Resuspend the final chromatin pellet in a high-salt buffer and sonicate briefly to shear DNA and solubilize proteins.

-

Determine the protein concentration of each chromatin fraction using a BCA or Bradford assay to ensure equal loading.

-

-

Immunoblotting (Western Blot):

-

Normalize protein samples and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody against PARP1 (e.g., Cell Signaling #9542).[4]

-

Incubate with a primary antibody against a histone (e.g., Histone H3, Cell Signaling #3638) as a loading control for the chromatin fraction.[4]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software (e.g., ImageJ).[11] Normalize the PARP1 signal to the Histone H3 signal for each lane. Compare the normalized values across different treatment conditions to quantify the fold-increase in trapped PARP1.

-

-

This imaging-based method allows for the visualization and quantification of PARP1 accumulation on chromatin within individual cells. A novel high-throughput method involves an in situ cell extraction to wash away soluble proteins before fixation.[18][19]

-

Principle: Soluble, non-trapped PARP1 is washed out of cells using a detergent-based buffer, while chromatin-trapped PARP1 is retained. The remaining PARP1 is then fixed, labeled with a fluorescent antibody, and imaged, appearing as distinct nuclear foci.

-

Detailed Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-quality microplates. Treat with PARP inhibitors and/or DNA damaging agents as described previously.

-

In Situ Extraction (Pre-fixation):

-

Aspirate media and gently wash cells with ice-cold PBS.

-

Permeabilize/extract cells with a cytoskeleton-preserving buffer (e.g., Triton X-100 in a buffered solution) for a short period (e.g., 5-10 minutes) on ice. This step removes soluble proteins.

-

-

Fixation:

-

Fix the remaining cellular structures with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Permeabilize the fixed cells further with a detergent like 0.1% Triton X-100 in PBS to ensure antibody access to nuclear epitopes.[20]

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with a primary antibody against PARP1 diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBST.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash cells three times with PBST.

-

Counterstain the nuclei with DAPI or Hoechst 33258 for 5-10 minutes.[21]

-

Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a confocal or high-content fluorescence microscope.

-

Quantify the number, size, and intensity of PARP1 foci per nucleus using automated image analysis software. An increase in these parameters in treated cells indicates PARP trapping.

-

-

References

- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy [mdpi.com]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 10. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. PARP1 Trapping and DNA Replication Stress Enhance Radiosensitization with Combined WEE1 and PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents | Semantic Scholar [semanticscholar.org]

- 16. pnas.org [pnas.org]

- 17. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Parp1-IN-6: A Dual Inhibitor of Tubulin and PARP-1 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parp1-IN-6, also identified as TP-3 in the primary literature, is a novel small molecule inhibitor with a dual mechanism of action, targeting both tubulin polymerization and the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1). This dual inhibition presents a promising strategy in cancer therapy by concurrently disrupting microtubule dynamics, essential for cell division, and impeding DNA damage repair pathways, which are often upregulated in cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, supplier information, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Chemical and Physical Properties

This compound is a synthetic organic molecule with a well-defined chemical structure. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1654735-36-0 |

| Molecular Formula | C₁₆H₁₁FN₂O |

| Molecular Weight | 266.27 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability. |

Biological Activity

This compound exhibits potent inhibitory activity against both tubulin polymerization and PARP-1 enzymatic activity. The half-maximal inhibitory concentrations (IC50) determined in biochemical assays are presented below.

| Target | IC50 (µM) | Reference |

| Tubulin Polymerization | 0.94 | [1] |

| PARP-1 | 0.48 | [1] |

The dual inhibition of these two critical cellular targets leads to a synergistic anti-cancer effect. By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. Simultaneously, inhibition of PARP-1 prevents the repair of single-strand DNA breaks, which can then lead to the formation of lethal double-strand breaks, ultimately inducing apoptosis.[1]

Mechanism of Action

The proposed mechanism of action for this compound involves the simultaneous disruption of two distinct cellular processes critical for cancer cell survival and proliferation.

Caption: Dual inhibitory mechanism of this compound.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of this compound against its two primary targets.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules in a cell-free system.

Caption: Workflow for in vitro tubulin polymerization assay.

Detailed Methodology:

-

Reagents and Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound (and other test compounds) dissolved in DMSO

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare the polymerization buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% (v/v) glycerol. Keep on ice.

-

Reconstitute the lyophilized tubulin in the polymerization buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Add 10 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells of a pre-chilled 96-well plate.

-

Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro PARP-1 Enzymatic Assay

This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of NAD⁺ into a substrate, typically histones.

Caption: Workflow for in vitro PARP-1 enzymatic assay.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well strip plate

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Biotinylated NAD⁺

-

This compound (and other test compounds) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

-

-

Procedure:

-

To the wells of the histone-coated plate, add PARP buffer, activated DNA, and the PARP-1 enzyme.

-

Add various concentrations of this compound or DMSO (vehicle control).

-

Initiate the reaction by adding biotinylated NAD⁺ to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate multiple times with wash buffer to remove unincorporated biotinylated NAD⁺.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate again to remove unbound streptavidin-HRP.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of biotinylated PAR incorporated, and thus to the PARP-1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Supplier Information

This compound is available from various chemical suppliers for research purposes. A non-exhaustive list of potential suppliers is provided below. It is recommended to request a certificate of analysis to ensure the quality and purity of the compound.

| Supplier | Product Number |

| MedChemExpress | HY-139879 |

| DC Chemicals | DC47394 |

| Selleckchem | S000030-Selleck |

| Adooq Bioscience | A18734 |

Conclusion

This compound is a potent dual inhibitor of tubulin polymerization and PARP-1, demonstrating significant anti-proliferative activity in various cancer cell lines. Its unique mechanism of action offers a promising avenue for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a valuable resource for researchers investigating the potential of this compound and similar dual-targeting agents in oncology.

References

Parp1-IN-6: A Dual Inhibitor of PARP-1 and Tubulin for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Parp1-IN-6, also identified as TP-3 in some literature, is a novel small molecule inhibitor with dual activity against Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin.[1] This dual mechanism of action makes it a promising candidate for cancer therapy by simultaneously targeting DNA repair pathways and microtubule dynamics, crucial processes for cancer cell proliferation and survival.

| Property | Value | Reference |

| CAS Number | 1654735-36-0 | [1] |

| Molecular Weight | 266.27 g/mol | [1] |

| Chemical Formula | C₁₆H₁₁FN₂O | [1] |

| Target(s) | PARP-1, Tubulin | [1] |

| Mechanism of Action | Inhibition of PARP-1 enzymatic activity and tubulin polymerization. | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects through a dual-pronged attack on critical cellular machinery. Its inhibition of PARP-1 disrupts the repair of single-strand DNA breaks.[2][3] When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks.[2] In normal cells, these double-strand breaks can be repaired by homologous recombination. However, in cancer cells with deficiencies in homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to synthetic lethality, causing cell death.

Simultaneously, this compound targets tubulin, a key component of microtubules. By inhibiting tubulin polymerization, it disrupts the formation and function of the mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis. The combined effect of DNA damage accumulation and mitotic catastrophe provides a powerful synergistic approach to cancer treatment.

Experimental Protocols

The following are summaries of key experimental methodologies for the evaluation of this compound, based on the research by Zheng L, et al.[4]

In Vitro PARP-1 Inhibition Assay

A commercially available PARP-1 activity assay kit can be utilized. The protocol generally involves the following steps:

-

Reagent Preparation: Recombinant human PARP-1 enzyme, activated DNA, NAD+, and a PARP-1 inhibitor (e.g., Olaparib as a positive control) are prepared in an assay buffer.

-

Reaction Setup: The reaction is initiated by mixing PARP-1, activated DNA, and varying concentrations of this compound in a 96-well plate.

-

Incubation: The plate is incubated at room temperature to allow the PARylation reaction to proceed.

-

Detection: The amount of PAR produced is quantified using a colorimetric or fluorometric method, as per the kit's instructions. The IC₅₀ value is then calculated from the dose-response curve.

Tubulin Polymerization Assay

The effect of this compound on tubulin polymerization can be assessed using a cell-free tubulin polymerization assay kit.

-

Reagent Preparation: Lyophilized tubulin is reconstituted in a general tubulin buffer. A polymerization buffer containing GTP is also prepared.

-

Reaction Setup: Tubulin solution is mixed with varying concentrations of this compound or a known tubulin inhibitor (e.g., paclitaxel or colchicine) in a 96-well plate.

-

Initiation and Monitoring: The polymerization reaction is initiated by adding the polymerization buffer and incubating the plate at 37°C. The change in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization, is monitored using a plate reader.

-

Data Analysis: The IC₅₀ value is determined by analyzing the dose-dependent inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a dual inhibitor like this compound typically follows a structured workflow to assess its efficacy and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavone-based dual PARP-Tubulin inhibitor manifesting efficacy against endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Parp1-IN-6: A Dual Inhibitor of PARP-1 and Tubulin for Cancer Therapy

An In-depth Technical Guide on Initial Studies and Publications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and publications concerning Parp1-IN-6, a novel dual inhibitor targeting Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin. This document details the quantitative data, experimental protocols, and key biological pathways associated with this compound, offering a valuable resource for researchers in oncology and drug discovery.

Core Quantitative Data

The inhibitory activity and cytotoxic effects of this compound have been quantified in several key assays. The following tables summarize the critical data from the initial publications.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 (μM) |

| PARP-1 | 0.48 |

| Tubulin Polymerization | 0.94 |

Table 2: Cytotoxic Activity (IC50, μM) of this compound in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 1.5 |

| HepG2 | Liver Cancer | 0.9 |

| SK-OV-3 | Ovarian Cancer | 1.7 |

| CAL-27 | Tongue Squamous Cell Carcinoma | 1.6 |

| MCF-10A | Non-tumorigenic Breast Epithelial | > 10 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of this compound.

PARP-1 Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PARP-1.

-

Principle: A chemiluminescent ELISA-based assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1. Histone proteins are coated on a 96-well plate, and recombinant PARP-1 enzyme is added along with biotinylated NAD+ and the test compound (this compound). The amount of biotinylated PAR incorporated is detected using streptavidin-HRP and a chemiluminescent substrate.

-

Protocol:

-

Coat a 96-well plate with histone proteins and block non-specific binding.

-

Add recombinant human PARP-1 enzyme to each well.

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.

-

Incubate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate and add a chemiluminescent HRP substrate.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Tubulin Polymerization Assay

This assay determines the effect of this compound on the polymerization of tubulin into microtubules.

-

Principle: The polymerization of purified tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

-

Protocol:

-

Reconstitute purified bovine tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Add varying concentrations of this compound, a positive control (e.g., paclitaxel or colchicine), or a vehicle control to a 96-well plate.

-

Add the tubulin solution and GTP to each well to initiate polymerization.

-

Include a fluorescent reporter dye in the reaction mixture.

-

Incubate the plate at 37°C and monitor the fluorescence intensity over time using a fluorescence plate reader.

-

Plot the fluorescence intensity against time to generate polymerization curves and calculate the IC50 value.

-

Cell Viability Assay (MTT/Alamar Blue)

These assays assess the cytotoxic effects of this compound on cancer cell lines.

-

Principle:

-

MTT Assay: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

Alamar Blue Assay: The active ingredient, resazurin, is a non-fluorescent, cell-permeable blue dye. In viable cells, it is reduced to the red, highly fluorescent resorufin.

-

-

Protocol (Alamar Blue):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

-

Add Alamar Blue reagent (10% of the culture volume) to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Cell Cycle Analysis

This experiment determines the effect of this compound on the progression of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Model the cell cycle distribution using appropriate software.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis induced by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

-

Signaling Pathways and Experimental Workflows

The dual inhibitory nature of this compound engages multiple critical cellular pathways, leading to synergistic anticancer effects. The following diagrams, generated using the DOT language, illustrate these complex relationships and the experimental workflow for the discovery and validation of such inhibitors.

Caption: Dual inhibitory mechanism of this compound.

Caption: Experimental workflow for this compound discovery.

References

Methodological & Application

Application Notes and Protocols for Parp1-IN-6 in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and use of Parp1-IN-6 in in vitro experiments. This compound is a potent dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and tubulin.[1] Proper handling of this compound is crucial for obtaining accurate and reproducible experimental results.

Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| Target(s) | PARP1, Tubulin | [1] |

| CAS Number | 1654735-36-0 | [1] |

Solubility and Storage

Proper dissolution and storage of this compound are critical to maintain its stability and activity. The following table summarizes the recommended procedures.

| Solvent | Recommended Concentration | Storage of Stock Solution | Notes |

| DMSO | It is common practice to prepare stock solutions of similar small molecule inhibitors in DMSO at concentrations ranging from 10 mM to 50 mM. For example, the PARP inhibitor AG14361 is dissolved in DMSO to produce a 25 mM stock solution. | Aliquot and store at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles. | For most in vitro assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Some assays may tolerate up to 2% DMSO without affecting performance.[2] Always perform a vehicle control experiment. |

| Ethanol | Solubility information in ethanol is not readily available. It is recommended to test solubility in a small amount of the compound before preparing a large stock. | If soluble, store in a tightly sealed container at -20°C to prevent evaporation. | Ethanol can be a suitable solvent for some cell-based assays, but its volatility and potential effects on cells should be considered. |